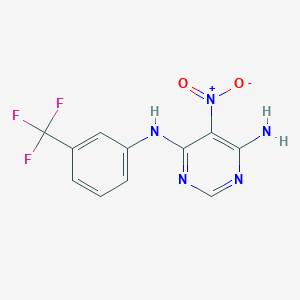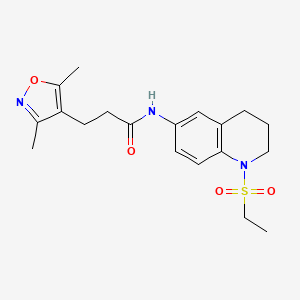
3-(3,5-dimethylisoxazol-4-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydroquinoline, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. Isoxazoles are known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its polarity .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Potential Antitumor Activity
- Quinazoline Antifolate Thymidylate Synthase Inhibitors : Research on quinazoline antifolates, which share structural similarities with the compound , has shown potential antitumor activity. The synthesis of these compounds involves complex organic reactions, suggesting similar synthetic strategies could be applied to the target compound. The research indicates these compounds could be explored for their antitumor properties, especially considering their interaction with enzymes like thymidylate synthase (Marsham et al., 1989).
Neurokinin-1 Receptor Antagonism for Clinical Applications
- Neurokinin-1 Receptor Antagonists : Studies on neurokinin-1 (NK1) receptor antagonists, which are structurally diverse from the target compound but still relevant, have shown efficacy in pre-clinical tests for conditions like emesis and depression. These findings suggest that exploring the biochemical interactions and potential receptor affinities of similar compounds could yield new therapeutic agents (Harrison et al., 2001).
Antihypertensive and Cardiovascular Research
- Angiotensin II Antagonists : The development of triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity demonstrates the broad potential of heterocyclic compounds in cardiovascular research. This suggests that compounds like the one could be evaluated for cardiovascular effects, particularly in modulating blood pressure and cardiac function (Ashton et al., 1994).
Synthetic Chemistry and Heterocyclic Compound Development
- Tetrahydroisoquinoline and Benzazepine Derivatives : The synthesis of tetrahydroisoquinoline and benzazepine derivatives through Pummerer-type cyclization highlights the chemical versatility of heterocyclic compounds. Such synthetic methodologies could be applicable to the development of new compounds with potential biological activity, underscoring the importance of innovative synthetic strategies in drug discovery (Saitoh et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-27(24,25)22-11-5-6-15-12-16(7-9-18(15)22)20-19(23)10-8-17-13(2)21-26-14(17)3/h7,9,12H,4-6,8,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGAFJQXQBUUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



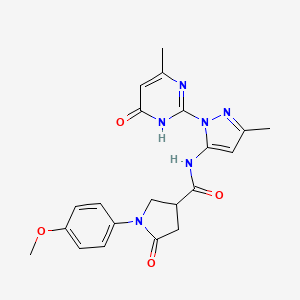

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)
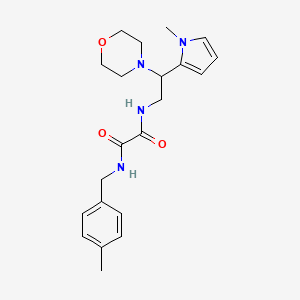
![6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2977271.png)
![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2977273.png)
![3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2977274.png)

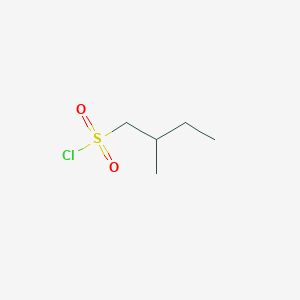
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)
